(R)-1-(Azetidin-3-YL)-3-fluoropiperidine
Description
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine (CAS: 1403769-88-9) is a fluorinated heterocyclic compound featuring both azetidine (a four-membered saturated ring) and piperidine (a six-membered saturated ring) moieties. Its molecular formula is C₈H₁₅FN₂, with a molecular weight of 158.22 g/mol . The compound’s stereochemistry is defined by the R-configuration at the chiral center, which may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
(3R)-1-(azetidin-3-yl)-3-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2/c9-7-2-1-3-11(6-7)8-4-10-5-8/h7-8,10H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMXUGHEIUPQL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural configuration that enhances its interaction with biological targets. The presence of the azetidine ring and fluorine atom contributes to its lipophilicity and potential receptor binding characteristics.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its interaction with various receptors and enzymes. Here are some key findings:
- Receptor Modulation : Studies indicate that compounds with similar structural motifs exhibit activity as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs), suggesting that this compound may also function similarly .
- Inhibition of Enzymes : Preliminary data suggest that derivatives related to this compound may inhibit specific phosphodiesterases (PDEs), which are critical in various signaling pathways. Inhibitory assays showed varying degrees of potency against human recombinant PDEs, indicating potential therapeutic applications in conditions like erectile dysfunction or pulmonary hypertension .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| mGluR2 PAM | mGluR2 Receptor | Not specified | |
| PDE5 Inhibition | PDE5A1 | 34.6% inhibition | |
| Antiviral Activity | SARS-CoV-2 Mpro | IC50 = 1.87 μM |
Case Studies and Research Findings
- Metabotropic Glutamate Receptor Modulation :
- Phosphodiesterase Inhibition :
- Antiviral Properties :
Conclusions
This compound represents a promising candidate for further research due to its diverse biological activities. Its modulation of key receptors and enzymes suggests potential applications in treating neurological disorders and viral infections. Future studies should focus on optimizing its pharmacokinetic properties and elucidating detailed mechanisms of action to fully understand its therapeutic potential.
Future Directions
Further research is warranted to explore:
- In vivo studies to assess the pharmacodynamics and pharmacokinetics of this compound.
- Structural optimization to enhance selectivity and efficacy against specific biological targets.
- Clinical trials to evaluate safety and effectiveness in human subjects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Using similarity scoring (based on molecular structure and functional groups), the following compounds are closely related to (R)-1-(Azetidin-3-YL)-3-fluoropiperidine :
| Compound Name | CAS Number | Similarity Score | Structural Differences |
|---|---|---|---|
| 1-(Azetidin-3-yl)-4-fluoropiperidine HCl | 194427-25-3 | 1.00 | Fluorine at position 4; hydrochloride salt |
| 1-(Azetidin-3-yl)-4-fluoropiperidine | 1257293-83-6 | 0.97 | Fluorine at position 4; freebase form |
| 1-(Azetidin-3-yl)-4,4-difluoropiperidine | 1403769-88-9* | 0.88 | Two fluorines at position 4 |
| This compound | 1403769-88-9 | 0.85 | Fluorine at position 3; R-configuration |
| (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine HCl | 1956436-84-2 | 0.85 | Pyrrolidine (5-membered ring) instead of piperidine |
*Note: CAS 1403769-88-9 is incorrectly listed for 1-(Azetidin-3-yl)-4,4-difluoropiperidine in some sources; it is validated as the correct CAS for the title compound .
Physicochemical and Functional Differences
Molecular Properties:
| Property | This compound | 1-(Azetidin-3-yl)-4-fluoropiperidine HCl | 1-(Azetidin-3-yl)-4,4-difluoropiperidine |
|---|---|---|---|
| Molecular Weight (g/mol) | 158.22 | 194.67 (HCl salt) | 176.21 |
| Molecular Formula | C₈H₁₅FN₂ | C₈H₁₅FN₂·HCl | C₈H₁₄F₂N₂ |
| Fluorine Position | 3 | 4 | 4,4 |
Key Observations :
- The position of fluorine significantly impacts polarity and steric effects. For instance, 3-fluorination (as in the title compound) may reduce ring strain compared to 4-fluorinated analogs .
- The hydrochloride salt (CAS 194427-25-3) exhibits higher molecular weight and improved solubility in polar solvents compared to freebase forms .
Stereochemical Considerations:
The R-configuration in the title compound distinguishes it from non-chiral analogs (e.g., 1-(Azetidin-3-yl)-4-fluoropiperidine). Chirality can influence pharmacokinetics, such as metabolic stability and receptor affinity, particularly in enantioselective environments .
Research and Application Insights
Critical Notes and Limitations
Data Gaps : Empirical data on solubility, stability, and biological activity for the title compound are scarce. Most available information is structural or commercial .
Contradictions in CAS Listings : CAS 1403769-88-9 is ambiguously associated with both the title compound and 1-(Azetidin-3-yl)-4,4-difluoropiperidine in public databases, necessitating verification .
Chirality vs. Activity : The biological impact of the R-configuration remains unstudied; comparative assays with the S-enantiomer are needed.
Preparation Methods
Synthetic Strategy Overview
The synthesis of (R)-1-(Azetidin-3-yl)-3-fluoropiperidine generally involves:
- Preparation of azetidine intermediates with functional groups amenable to further modification.
- Introduction of fluorine at the 3-position of the piperidine ring.
- Coupling or substitution reactions to link the azetidin-3-yl group to the 3-fluoropiperidine scaffold.
- Control of stereochemistry to isolate the (R)-enantiomer.
Preparation of Azetidin-3-yl Intermediates
Azetidine derivatives are commonly prepared starting from azetidine-3-carboxylic acid or its esters. A representative improved synthetic process involves:
- Conversion of azetidine-3-carboxylic acid to methyl azetidine-3-carboxylate hydrochloride.
- Subsequent reduction steps using hydride reagents such as Red-Al or sodium borohydride to obtain hydroxymethyl derivatives.
- Sulfonylation of the hydroxymethyl group using sulfonylation reagents (e.g., para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride) in the presence of amine bases like triethylamine to form good leaving groups (mesylates or tosylates).
- Fluorination of these leaving groups using fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes to introduce the fluoromethyl functionality on the azetidine ring.
This route allows for the preparation of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate intermediates with high purity and control over side products such as chloromethyl analogues, which can be minimized by purification steps involving 1,4-diazabicyclo[2.2.2]octane (DABCO) treatment and aqueous extraction.
Fluorination Techniques
Selective fluorination at the 3-position of the piperidine ring or azetidine ring is critical. The fluorination step typically involves:
- Conversion of hydroxymethyl or sulfonylated azetidine intermediates to fluoromethyl derivatives using nucleophilic fluorinating agents.
- Use of reagents like TBAF or HF/trimethylamine under controlled temperature and solvent conditions to achieve high yield and regioselectivity.
- Monitoring and purification to reduce impurities such as chloromethyl side products to less than 1% to ensure product quality.
Coupling to Form this compound
The final assembly involves:
- Reaction of fluorinated azetidine intermediates with suitably functionalized piperidine derivatives.
- Use of catalytic hydrogenation (e.g., Pd hydroxide on carbon under hydrogen pressure) to reduce protecting groups or unsaturated bonds while preserving stereochemical integrity.
- Acid-base workups and salt formation (e.g., hydrochloride salts) to isolate the final product in crystalline form with high purity and yield.
- Control of reaction parameters such as temperature (room temperature to reflux), pressure (up to 60 psi hydrogen), and reaction time (12 to 72 hours) to optimize stereoselectivity and conversion.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azetidine-3-carboxylic acid → methyl ester | Esterification, HCl, triethylamine | High | Formation of methyl azetidine-3-carboxylate hydrochloride |
| Reduction to hydroxymethyl azetidine | Red-Al or NaBH4, solvent (THF or ether) | High | Controlled hydride reduction |
| Sulfonylation (mesylation/tosylation) | para-toluenesulfonyl chloride, triethylamine | High | Formation of good leaving groups |
| Fluorination | TBAF or HF/trimethylamine, organic solvent | Moderate-High | Selective fluorination at azetidine 3-position |
| Coupling with 3-fluoropiperidine | Catalytic hydrogenation, Pd(OH)2/C, H2 pressure | Moderate | Final assembly, stereochemical control |
| Purification | Extraction, crystallization, salt formation | - | Isolation of pure (R)-enantiomer |
Notes on Stereochemical Control
- The (R)-configuration is maintained or induced by chiral starting materials or chiral catalysts in the synthetic steps.
- Hydrogenation under controlled conditions allows for stereoselective reduction.
- Analytical methods such as NMR and chiral HPLC are employed to monitor enantiomeric purity during the process.
Q & A
Q. What are the optimal synthetic routes for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chiral resolution of the azetidine and piperidine precursors. Key steps include fluorination at the 3-position of the piperidine ring and coupling with the azetidine moiety. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and base selection (e.g., triethylamine) significantly impact reaction efficiency . Optimization via continuous flow reactors can enhance scalability and purity .
- Data Consideration : Yields vary between 40–70% depending on steric hindrance and protecting group strategies. Purity ≥95% is achievable with column chromatography or recrystallization .
Q. How is the stereochemical integrity of the (R)-configuration validated during synthesis?
- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) is used to confirm enantiomeric excess (>98% ee). X-ray crystallography or NOESY NMR can resolve ambiguities in stereochemical assignments, particularly for the azetidine-piperidine junction .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : NMR identifies fluorine environments, while - HMBC confirms connectivity between azetidine and fluoropiperidine .
- HRMS : Validates molecular formula (e.g., CHFN).
- IR : Detects hydrogen bonding between the fluorine and proximal NH groups .
Advanced Research Questions
Q. How does fluorination at the 3-position of piperidine influence receptor binding affinity in neurological targets?
- Methodological Answer : Fluorine’s electronegativity enhances dipole interactions with aromatic residues (e.g., Tyr, Phe) in receptors like GABA. Competitive binding assays (e.g., radioligand displacement) show a 2–3x increase in affinity compared to non-fluorinated analogs .
- Data Contradiction : Some studies report reduced solubility due to fluorine’s hydrophobicity, conflicting with enhanced in vivo bioavailability. Mitigation strategies include co-solvents or prodrug formulations .
Q. What computational models predict the conformational flexibility of this compound in aqueous vs. lipid membranes?
- Methodological Answer : MD simulations (AMBER or CHARMM force fields) reveal:
- Aqueous Phase : The azetidine ring adopts a puckered conformation, stabilizing hydrogen bonds with water.
- Lipid Membranes : Fluoropiperidine’s lipophilicity drives insertion into hydrophobic domains, with torsional angles shifting by ~15° .
Q. How do structural analogs with alternative substituents (e.g., Cl, Br) compare in metabolic stability assays?
- Methodological Answer :
- In Vitro Assays : Microsomal stability (human liver microsomes) shows:
| Substituent | Half-life (min) | CYP3A4 Inhibition (%) |
|---|---|---|
| F | 45 | 12 |
| Cl | 28 | 18 |
| Br | 22 | 25 |
- Key Insight : Fluorine’s smaller van der Waals radius reduces steric clashes with CYP450 enzymes, enhancing metabolic stability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Source Analysis : Cross-validate assays (e.g., patch-clamp vs. fluorescence-based calcium flux) to account for false positives.
- Batch Variability : Use orthogonal purity checks (e.g., LC-MS, elemental analysis) to exclude impurities as confounding factors .
- Meta-Analysis : Apply Bayesian statistics to aggregate data from heterogeneous studies, prioritizing results with ≥3 independent replicates .
Comparative Analysis
Q. How does this compound compare to its (S)-enantiomer in chiral catalytic applications?
- Methodological Answer :
- Catalytic Activity : The (R)-enantiomer shows 5x higher enantioselectivity in asymmetric hydrogenation (e.g., ketone reduction) due to optimal spatial alignment with transition-metal catalysts.
- Thermodynamic Stability : DSC reveals the (R)-form has a higher melting point (∆Tm = 8°C), attributed to tighter crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
